molecular formula C17H11BrN2O2 B11822935 6-Bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid

6-Bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid

Cat. No.: B11822935
M. Wt: 355.2 g/mol
InChI Key: OMLWOMPGSDDIDN-UHFFFAOYSA-N
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Description

6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 6th position, a pyridin-3-yl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoquinoline and pyridine-3-carboxaldehyde.

    Condensation Reaction: The first step involves a condensation reaction between 6-bromoquinoline and pyridine-3-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate compound.

    Oxidation: The intermediate compound is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide to form the desired quinoline derivative.

    Carboxylation: The final step involves the carboxylation of the quinoline derivative using carbon dioxide in the presence of a catalyst such as palladium to yield 6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives with ketone or aldehyde groups.

    Reduction: Quinoline derivatives with amine or alcohol groups.

    Substitution: Quinoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antibacterial compounds.

    Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Chemical Synthesis: The compound is employed as an intermediate in the synthesis of complex organic molecules for various research purposes.

Mechanism of Action

The mechanism of action of 6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid
  • 6-chloro-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid
  • 6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-methanol

Uniqueness

6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid is unique due to the presence of the bromine atom at the 6th position and the carboxylic acid group at the 4th position. These functional groups confer specific chemical reactivity and biological activity, making the compound valuable for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C17H11BrN2O2

Molecular Weight

355.2 g/mol

IUPAC Name

6-bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C17H11BrN2O2/c18-12-4-6-16-14(8-12)15(17(21)22)9-13(20-16)5-3-11-2-1-7-19-10-11/h1-10H,(H,21,22)

InChI Key

OMLWOMPGSDDIDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

Origin of Product

United States

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